1,3-Dibromo-4,5-difluoro-2-nitrobenzene
Description
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Properties
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)4(8)6(2)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBKQLHBFMVLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
Introduction: A Molecule of Strategic Importance
1,3-Dibromo-4,5-difluoro-2-nitrobenzene is a highly functionalized aromatic compound with significant potential in the fields of medicinal chemistry and materials science. The strategic placement of two bromine atoms, two fluorine atoms, and a nitro group on the benzene ring creates a versatile scaffold for advanced chemical synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the bromine atoms serve as key handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering researchers a predictive framework for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: IUPAC Numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments to unambiguously assign all proton and carbon signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the lone aromatic proton.
| Predicted Signal | Multiplicity | Coupling Constants (J) in Hz | Chemical Shift (δ) in ppm | Assignment |
| 1 | Doublet of Doublets (dd) | ³J(H-F) ≈ 7-10 Hz, ⁴J(H-F) ≈ 2-4 Hz | 7.8 - 8.2 | H6 |
Rationale for Predictions:
-
Chemical Shift: The single proton (H6) is flanked by a bromine atom and is on a benzene ring bearing multiple electron-withdrawing groups (two fluorines and a nitro group). This environment will significantly deshield the proton, pushing its chemical shift downfield into the 7.8 - 8.2 ppm range.[1][2][3]
-
Multiplicity and Coupling: The H6 proton will be coupled to the two fluorine atoms. The three-bond coupling (³J) to the fluorine at C5 is expected to be in the range of 7-10 Hz, while the four-bond coupling (⁴J) to the fluorine at C4 will be smaller, around 2-4 Hz. This will result in a doublet of doublets splitting pattern.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry.
| Predicted Chemical Shift (δ) in ppm | Coupling to Fluorine | Assignment |
| 145 - 150 | Doublet, ¹J(C-F) | C4 or C5 |
| 142 - 147 | Doublet, ¹J(C-F) | C5 or C4 |
| 138 - 143 | Singlet or small doublet | C2 |
| 125 - 130 | Doublet, ²J(C-F) | C6 |
| 115 - 120 | Singlet or small doublet | C1 |
| 110 - 115 | Singlet or small doublet | C3 |
Rationale for Predictions:
-
Carbons Bonded to Fluorine (C4, C5): These carbons will exhibit the most downfield shifts due to the high electronegativity of fluorine and will appear as large doublets due to one-bond C-F coupling (¹J(C-F)).[4][5][6]
-
Carbon Bonded to Nitro Group (C2): The C2 carbon, attached to the strongly electron-withdrawing nitro group, will also be significantly deshielded.
-
Carbons Bonded to Bromine (C1, C3): The "heavy atom effect" of bromine can lead to broader signals and somewhat unpredictable shifts, but they are generally found in the 110-120 ppm region for substituted benzenes.
-
Carbon Bonded to Hydrogen (C6): This carbon will be coupled to both fluorine atoms, resulting in a complex splitting pattern (likely a doublet of doublets) due to two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct signals, each corresponding to one of the fluorine atoms.
| Predicted Signal | Multiplicity | Coupling Constants (J) in Hz | Chemical Shift (δ) in ppm | Assignment |
| 1 | Doublet of Doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ⁴J(F-H) ≈ 2-4 Hz | -130 to -140 | F at C4 |
| 2 | Doublet of Doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ³J(F-H) ≈ 7-10 Hz | -135 to -145 | F at C5 |
Rationale for Predictions:
-
Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the nature and position of other substituents. For fluoroaromatic compounds, the shifts are typically in the range of -100 to -160 ppm.[7][8][9][10]
-
Multiplicity and Coupling: The two fluorine atoms will couple to each other with a typical three-bond F-F coupling constant (³J(F-F)) of around 15-20 Hz. Additionally, each fluorine will couple to the H6 proton, resulting in a doublet of doublets for each fluorine signal.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1530 - 1570 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1380 | Strong | Symmetric NO₂ stretch |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1200 - 1250 | Strong | C-F stretch |
| 1000 - 1100 | Strong | C-F stretch |
| 600 - 700 | Medium-Strong | C-Br stretch |
Rationale for Predictions:
-
Nitro Group: The most characteristic and intense bands in the IR spectrum will be due to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. For aromatic nitro compounds, these are typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11][12][13]
-
Aromatic Ring: The C=C stretching vibrations within the aromatic ring will give rise to medium intensity bands in the 1620-1450 cm⁻¹ region.[14][15]
-
C-F and C-Br Bonds: The C-F stretching vibrations typically produce strong absorptions in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically between 700 and 600 cm⁻¹.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a fragmentation pattern.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
| m/z | Predicted Relative Intensity | Assignment |
| 321, 323, 325 | High | Molecular Ion [M]⁺• (1:2:1 ratio) |
| 275, 277, 279 | Medium | [M - NO₂]⁺ |
| 196, 198 | Medium | [M - NO₂ - Br]⁺ |
| 117 | High | [C₆H₂F₂]⁺ |
| 79, 81 | Medium | [Br]⁺ |
Rationale for Predictions:
-
Molecular Ion: this compound has a monoisotopic mass of approximately 320.8 g/mol . Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks at m/z 321, 323, and 325, with an intensity ratio of approximately 1:2:1. This is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being roughly equal.[17][18][19][20][21]
-
Fragmentation:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass 46), leading to a fragment ion at m/z 275, 277, and 279.[22][23]
-
Loss of Bromine: Subsequent loss of a bromine atom (mass 79 or 81) from the [M - NO₂]⁺ fragment would result in ions around m/z 196 and 198.
-
Formation of Bromine Cation: The presence of bromine atoms may also lead to the observation of the bromine cation at m/z 79 and 81.
-
Caption: A typical workflow for the spectroscopic analysis of a novel compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The principles outlined herein, based on the well-established effects of various functional groups on spectroscopic measurements, serve as a robust framework for the analysis of this and other complex aromatic molecules.
References
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The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Save My Exams. Available from: [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]
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An algorithm for predicting the NMR shielding of protons over substituted benzene rings. ResearchGate. Available from: [Link]
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Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
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Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available from: [Link]
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A Technical Guide to 1,3-Dibromo-4,5-difluoro-2-nitrobenzene: Properties, Reactivity, and Applications
Abstract
This technical guide provides an in-depth analysis of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene, a highly functionalized aromatic compound. Positioned at the intersection of halogenated and nitrated aromatics, this molecule presents a unique electronic profile that makes it a valuable, albeit challenging, intermediate in advanced chemical synthesis. This document details its core physicochemical properties, explores its predicted reactivity based on first principles of organic chemistry, proposes a logical synthetic pathway, and outlines its potential applications for researchers in drug discovery and materials science. A practical protocol for purity assessment via High-Performance Liquid Chromatography (HPLC) is also provided, underscoring the blend of theoretical insight and practical application required when working with such specialized reagents.
Core Physicochemical & Structural Data
This compound is a polysubstituted benzene derivative. Its structure is characterized by a dense arrangement of strongly electron-withdrawing groups. The precise physical properties like melting and boiling points are not widely documented, which is common for highly specific research intermediates. However, its fundamental molecular attributes can be precisely determined.
The molecular identity is established through its structural formula and various chemical identifiers. The arrangement of two bromine atoms, two fluorine atoms, and a nitro group on the benzene ring creates a highly electron-deficient aromatic system, which is the primary determinant of its chemical behavior.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆HBr₂F₂NO₂ | [1] |
| Molecular Weight | 318.88 g/mol | Calculated |
| Canonical SMILES | C1(=C(C(=C(C(=C1Br)N(=O)[O-])F)F)Br)H | - |
| InChI Key | Predicted: FZJFIXBOKSAQRM-UHFFFAOYSA-N | - |
| CAS Number | Data not widely available; similar isomers exist (e.g., 1481-57-8) | [1] |
| Appearance | Predicted to be a solid at room temperature, likely pale yellow | Inferred |
| Solubility | Expected to be insoluble in water, soluble in organic solvents | Inferred |
Synthesis Pathway: A Strategic Approach
The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning regarding the order of substituent introduction. The directing effects of the groups are paramount. A plausible retrosynthetic analysis suggests that the final step should be the introduction of the nitro group, as Friedel-Crafts and other electrophilic reactions are generally ineffective on strongly deactivated rings.[2]
A logical forward synthesis would begin with 1,3-dibromo-4,5-difluorobenzene. This precursor, while specific, sets the stage for the final, critical nitration step.
Proposed Synthesis:
-
Starting Material: 1,3-Dibromo-4,5-difluorobenzene.
-
Reaction: Electrophilic Aromatic Nitration.
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Mechanism: The electron-deficient nature of the starting material necessitates harsh reaction conditions (e.g., elevated temperature) to facilitate the attack of the nitronium ion on the aromatic ring. The substitution will occur at the C2 position, which is the least sterically hindered and electronically deactivated position available.
Caption: Proposed synthetic route via electrophilic nitration.
Chemical Reactivity and Electronic Profile
The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its five substituents.
-
Nitro Group (-NO₂): A potent deactivating group through both inductive (-I) and resonance (-M) effects.
-
Fluorine Atoms (-F): Strongly deactivating through the inductive effect (-I), which outweighs their weak activating resonance effect (+M).
-
Bromine Atoms (-Br): Also deactivating via the inductive effect (-I), which is stronger than their resonance effect (+M).
Consequences of this Electronic Structure:
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is exceptionally electron-poor and therefore highly deactivated towards EAS. Reactions like further nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions and are generally not feasible.
-
Nucleophilic Aromatic Substitution (SNAr): This is the compound's most significant mode of reactivity. The strong electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex—the key intermediate in the SNAr mechanism.[4] The positions ortho and para to the nitro group are highly activated for nucleophilic attack. In this molecule, the C4 and C6 (equivalent to C4) positions are activated. However, the C4 position bears a fluorine atom. The carbon-fluorine bond is highly polarized, and fluoride is a good leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[5] Therefore, a nucleophile (e.g., an alkoxide, amine, or thiol) will preferentially attack the C4 position, displacing the fluoride ion.
Applications in Drug Discovery and Advanced Synthesis
Halogenated nitroaromatics are crucial building blocks in medicinal chemistry and materials science. The inclusion of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6]
This compound serves as a scaffold for constructing more complex molecules. Its primary utility lies in its capacity for sequential, site-selective SNAr reactions.
-
Pharmaceutical Intermediates: A primary amine could displace the C4-fluorine to introduce a key pharmacophore. The remaining bromine and fluorine atoms can then be modified through subsequent reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bonds.
-
Agrochemicals: Similar to pharmaceuticals, this compound can be used to build novel herbicides and fungicides where the unique substitution pattern can confer specific biological activity.[7]
-
Materials Science: The high degree of halogenation can be exploited in the synthesis of flame-retardant materials or as a monomer for high-performance polymers.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
As a Senior Application Scientist, ensuring the purity of starting materials is a non-negotiable prerequisite for successful synthesis. The protocol below outlines a standard method for determining the purity of this compound.
Objective: To determine the purity of the title compound using a standard reverse-phase HPLC method with UV detection.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample: ~1 mg/mL solution of this compound in acetonitrile.
Methodology:
-
System Preparation: Equilibrate the HPLC system with a 50:50 mixture of Solvent A and Solvent B for at least 15 minutes.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 50% B
-
18.1-22 min: Re-equilibrate at 50% B
-
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC purity determination.
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly specialized chemical intermediate whose value is derived directly from its complex and electronically demanding structure. While its synthesis is challenging and its reactivity towards electrophiles is negligible, its true potential is unlocked in nucleophilic aromatic substitution reactions. This makes it a powerful building block for medicinal chemists and material scientists aiming to construct novel, highly functionalized molecules. A thorough understanding of its electronic properties is essential for its effective and strategic use in advanced research and development.
References
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PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. [Online] Available at: [Link]
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NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Online] Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET - 2,6-Difluoronitrobenzene. [Online] Available at: [Link]
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Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Online] Available at: [Link]
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Process Safety & Thermal Hazard Guide: 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
Topic: Thermal Stability and Decomposition of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene Content Type: Technical Process Safety Guide Audience: Process Chemists, HSE Specialists, and Drug Development Scientists
Executive Summary & Structural Hazard Analysis
This compound (referred to herein as DBDFNB ) is a highly specialized halogenated intermediate, typically utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. While valuable for its dense functionalization, this molecule presents a significant, often underestimated, thermal hazard.
The "Steric Vise" Phenomenon
The primary safety concern stems from the specific regiochemistry of the C2-Nitro group. Flanked by bromine atoms at the C1 and C3 positions, the nitro group is subjected to extreme steric strain—a condition known as the "Steric Vise" or "Orthogonal Locking."
-
Steric Inhibition of Resonance: The Van der Waals radii of the adjacent bromine atoms (1.85 Å) force the nitro group to rotate nearly 90° out of the plane of the benzene ring.
-
Bond Weakening: This deconjugation prevents the nitro group from stabilizing the ring via resonance, significantly weakening the
bond. -
Energetic Consequence: Unlike typical nitroaromatics which may decompose at >280°C, the strain in DBDFNB can lower the onset of decomposition (
) significantly, making it prone to rapid, autocatalytic decomposition.
Thermal Decomposition Mechanism
Understanding the decomposition pathway is critical for designing emergency relief systems (ERS). For DBDFNB, the decomposition is not a simple combustion but a complex radical cascade.
Mechanistic Pathway[1]
-
Primary Homolysis: The rate-determining step is the homolytic cleavage of the strained
bond, releasing nitrogen dioxide ( ) and generating a highly reactive aryl radical. -
Radical Crossover: The aryl radical, unable to stabilize via resonance, immediately attacks adjacent substituents or dimerizes.
-
Halogen Scrambling: The release of bromine radicals (
) propagates a chain reaction, leading to the formation of corrosive gases ( , , ) and amorphous carbon soot.
Visualization: Decomposition Cascade
The following diagram illustrates the theoretical decomposition pathway driven by steric strain.
Figure 1: Radical decomposition pathway initiated by steric strain on the nitro group.
Thermal Stability Profile (Predicted & Empirical)
While specific batch values vary, the following parameters define the stability window for polyhalogenated nitrobenzenes.
| Parameter | Typical Range | Critical Implication |
| Melting Point | 40°C – 60°C | Low melting point allows for melt-phase processing, but increases risk of overheating stagnant liquid. |
| DSC Onset ( | 210°C – 240°C | Exothermic decomposition begins. Note: Impurities (Fe, Cu) can lower this by 50°C. |
| Decomposition Energy ( | 1200 – 1800 J/g | High energy release potential. Classified as "High Hazard" if >800 J/g. |
| TMR ad (24h) | ~160°C | The temperature at which Time to Maximum Rate is 24 hours (Adiabatic limit). |
Critical Warning: Never rely on literature values for safety scaling. The presence of residual nitration acids or metal catalysts can induce "Catalytic Decomposition" at temperatures as low as 100°C.
Experimental Protocols for Safety Assessment
To validate the safety of DBDFNB, a self-validating testing hierarchy is required. Do not scale up beyond 100g without completing Level 2.
Level 1: Screening (Differential Scanning Calorimetry - DSC)
-
Objective: Determine
and total Energy Release ( ). -
Protocol:
-
Load 2-5 mg of DBDFNB into a Gold-plated high-pressure crucible (to prevent reaction with steel).
-
Ramp temperature from 30°C to 400°C at 5°C/min under
. -
Fail Criteria: If an exotherm is detected < 200°C with
, the process is unsafe for standard batch reactors without modification.
-
Level 2: Adiabatic Simulation (ARC)
-
Objective: Determine "Time to Maximum Rate" (TMR) and self-heating behavior.
-
Protocol:
-
Load 1-2g of sample into a spherical Titanium bomb.
-
Use "Heat-Wait-Search" mode (Sensitivity: 0.02°C/min).
-
Data Output: Calculate
(Temperature where decomposition occurs in 24 hours). -
Rule: Process temperature must never exceed
.
-
Visualization: Safety Testing Workflow
This workflow ensures no critical thermal data is missed before scale-up.
Figure 2: Hierarchical thermal safety testing protocol for energetic intermediates.
Process Safety Implications
Storage and Handling[2][3]
-
Segregation: Store away from strong nucleophiles (amines, hydroxides) and reducing agents. The electron-deficient ring is highly susceptible to
reactions, which are exothermic. -
Metal Contact: Avoid contact with Iron (Fe) or Aluminum (Al). Halogenated nitro compounds can form unstable complexes with Lewis acid metals, lowering decomposition temperatures.
Reaction Engineering
-
Solvent Selection: Avoid DMSO or DMF at elevated temperatures. These solvents can undergo violent runaway reactions with halogenated nitrobenzenes. Preferred solvents are Toluene or Dichloromethane (DCM).
-
Quenching: In case of thermal runaway, do not use water if the temperature is >100°C (steam explosion risk). Use emergency dump tanks containing cold toluene or compatible quenching oil.
References
- Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
- Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Foundational thermodynamics of nitro compound decomposition).
-
Cardillo, P., & Girelli, A. (1986). "Thermal stability of nitro-compounds." Journal of Hazardous Materials.
-
AIChE Center for Chemical Process Safety. (1995). Guidelines for Chemical Reactivity Evaluation and Application to Process Design.
Methodological & Application
Application Note: Selective Reduction of the Nitro Group in 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
Introduction: The Challenge and Importance of Polyhalogenated Anilines
Polyhalogenated anilines are critical structural motifs and versatile intermediates in the synthesis of a wide range of specialized molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3] The specific arrangement of halogen atoms on the aniline ring can significantly influence the biological activity, metabolic stability, and overall efficacy of the final active ingredient.[4] Compounds such as 3,5-difluoroaniline and its derivatives are key building blocks for herbicides, antibacterial drugs, and plant growth regulators.[5]
This guide focuses on a particularly challenging transformation: the synthesis of 3,5-Dibromo-2,4-difluoroaniline from its nitro precursor, 1,3-Dibromo-4,5-difluoro-2-nitrobenzene. The primary synthetic hurdle is the chemoselective reduction of the nitro group in the presence of four halogen substituents (two bromine, two fluorine). Standard catalytic hydrogenation methods, while efficient for nitro reduction, often lead to undesired side reactions, most notably hydrodehalogenation, which compromises yield and purity. Therefore, robust methods that preserve the integrity of the carbon-halogen bonds are essential.
This document provides detailed, field-proven protocols for two reliable methods—Iron/Ammonium Chloride and Tin(II) Chloride reduction—that achieve this selective transformation.
Strategic Approach: Choosing the Right Reduction Chemistry
The key to successfully synthesizing 3,5-Dibromo-2,4-difluoroaniline is to employ a reduction system that is potent enough to convert the nitro group to an amine but selective enough to leave the C-Br and C-F bonds intact.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often the first method considered for nitro reductions due to its efficiency and clean byproducts (water). However, palladium and other precious metal catalysts are highly active in catalyzing the cleavage of C-X bonds (dehalogenation), especially with aryl bromides and iodides. This makes it an unsuitable choice for this specific substrate.
-
Metal-Based Reductions: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a proton source is a classic and highly effective strategy for the chemoselective reduction of nitroarenes.[6] These methods generally exhibit excellent tolerance for halogen substituents. We will focus on two of the most reliable systems:
-
Fe/NH₄Cl: This system utilizes iron powder as the reducing agent in a buffered, near-neutral solution of ammonium chloride. It is inexpensive, environmentally benign, and the milder conditions minimize acid-catalyzed side reactions.
-
SnCl₂·2H₂O: Stannous chloride is a mild and highly selective reducing agent for aromatic nitro compounds, compatible with a wide array of functional groups, including halogens, esters, and nitriles.[5]
-
The overall transformation is depicted below:
Sources
- 1. WO2011058577A1 - Process for synthesizing polyhalogenated perhaloalkylaniline compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 103977-79-3 Cas No. | 3-Bromo-2,4-difluoroaniline | Apollo [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Side-product formation in reactions of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
The following technical guide addresses the specific reactivity profile and side-product mitigation for 1,3-Dibromo-4,5-difluoro-2-nitrobenzene .
This scaffold presents a unique "pincer" geometry where the nitro group is flanked by two bulky bromine atoms. This steric crowding forces the nitro group out of planarity with the benzene ring, significantly altering its electronic activation potential compared to standard nitroaromatics.
Status: Operational | Topic: Side-Product Mitigation & Reaction Optimization
Part 1: The Reactivity Landscape
Before troubleshooting, you must understand the electronic and steric bias of your molecule. The "twisted nitro" effect is the primary driver of reaction failure and side-product formation.
Molecular Reactivity Map
-
C5-Fluorine (Para to NO₂): The primary site for SNAr. However, due to the nitro group's steric twist, resonance activation is diminished. Risk:[1][2] Slow reaction rates leading to thermal decomposition if overheated.
-
C4-Fluorine (Meta to NO₂): Significantly less reactive. Risk:[1][2] Only reacts under forcing conditions, leading to bis-substitution.
-
C1-Bromine (Para to F): Electronically distinct from C3. The para-fluorine donates electron density (resonance), slightly deactivating this position toward oxidative addition (Pd).
-
C3-Bromine (Para to H): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).
Figure 1: Reactivity hierarchy of the scaffold. Green indicates the intended primary pathway for nucleophiles; Yellow indicates the primary pathway for metal catalysts.
Part 2: Troubleshooting Guides
Module A: Nucleophilic Aromatic Substitution (SNAr)
Target Reaction: Displacement of C5-F by amines, alkoxides, or thiols.
Issue 1: Incomplete Conversion or "Stalled" Reaction
-
Symptom: Starting material remains even after 24h; increasing temperature causes blackening (tarring).
-
Root Cause (Steric Inhibition of Resonance): The two ortho-bromines twist the NO₂ group, breaking its conjugation with the ring. The NO₂ group can still withdraw electrons inductively (-I), but the resonance withdrawal (-M) is severely compromised. This makes the C5-F much less electrophilic than in typical fluoronitrobenzenes.
-
Solution:
-
Solvent Switch: Move from THF or Ethanol to DMSO or NMP . These dipolar aprotic solvents stabilize the Meisenheimer complex intermediate, compensating for the poor nitro activation.
-
Temperature Ceiling: Do not exceed 80°C. Above this, the nitro group itself becomes labile (denitration) or the bromine undergoes non-specific displacement.
-
Issue 2: Formation of Phenolic Side Product (Hydrolysis)
-
Symptom: Appearance of a peak with M-20 (F to OH exchange) in LCMS.
-
Root Cause: The inductive activation of the nitro group is still strong enough to activate the C5-F toward water, which is a smaller nucleophile than your amine/alkoxide.
-
Protocol Fix:
-
Use anhydrous solvents (Karl Fischer < 500 ppm).
-
Use inorganic bases (e.g., K₂CO₃) that are dried, or switch to non-nucleophilic organic bases like DIPEA if the nucleophile is an amine. Avoid hydroxide bases.
-
Issue 3: Regioisomer Contamination (Attack at C4)
-
Symptom: ~5-10% of an isomeric impurity that is difficult to separate.
-
Root Cause: Under forcing conditions (high temp), the "selectivity filter" drops. The C4-F (meta) is activated solely by induction. As temperature rises, the difference in activation energy between Para (C5) and Meta (C4) attack narrows.
-
Corrective Action:
-
Lower Temperature, Longer Time: Run at 40-50°C for 48h rather than 100°C for 4h.
-
Stoichiometry Control: Use exactly 1.05 equivalents of nucleophile. Excess nucleophile drives the slower C4 attack after C5 is consumed.
-
Module B: Palladium-Catalyzed Cross-Coupling
Target Reaction: Suzuki or Buchwald-Hartwig coupling at Br.
Issue 4: Loss of Bromine (Protodebromination)
-
Symptom: Product mass corresponds to [M - Br + H].
-
Root Cause: This is the most common side reaction in poly-halogenated nitrobenzenes. The oxidative addition occurs, but the nitro group coordinates to the Pd-center or facilitates Single Electron Transfer (SET) pathways, leading to reduction rather than transmetallation.
-
Solution:
-
Catalyst Choice: Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid highly active bulky phosphines (like Buchwald ligands) initially, as they can promote β-hydride elimination or radical pathways in this specific electron-deficient system.
-
Solvent System: Avoid alcohols (isopropanol/ethanol) which act as hydride sources. Use Toluene/Water or Dioxane .
-
Issue 5: Regioselectivity Failure (C1 vs C3 Mixtures)
-
Symptom: A 60:40 or 50:50 mixture of coupled products.
-
Root Cause: While C3 is electronically more favorable (para to H), the difference is subtle.
-
Optimization Strategy:
-
The "Para-H" Advantage: C3 is para to a hydrogen, while C1 is para to a fluorine. The C1-Br bond is slightly strengthened by the resonance donation of the para-fluorine.
-
Leverage: Perform the coupling BEFORE the SNAr reaction if possible. The C4-F/C5-F difference exerts a stronger directing effect on the bromines than the substituted versions.
-
Data Table: Predicted Site Selectivity
-
| Reaction Stage | C1-Br Reactivity | C3-Br Reactivity | Selectivity Outcome |
| Parent Scaffold | Moderate (Deactivated by p-F) | High (Para to H) | Good (Favors C3) |
| After SNAr (C5-Amine) | Low (Deactivated by p-F) | Moderate (Deactivated by m-Amine) | Poor (Mixed) |
Module C: Nitro Group Reduction
Target Reaction: Conversion of NO₂ to NH₂ (Aniline).[3]
Issue 6: Hydrodebromination (Loss of Br atoms)
-
Symptom: Formation of mono-bromo or des-bromo anilines during hydrogenation.
-
Root Cause: Standard Hydrogenation (H₂ + Pd/C) is notorious for cleaving Carbon-Bromine bonds, especially in electron-deficient rings.
-
Mandatory Protocol: DO NOT USE Pd/C with H₂ gas.
-
Recommended Method:
-
Chemoselective Reduction: Use Iron powder (Fe) in Acetic Acid or Tin(II) Chloride (SnCl₂) in Ethanol. These metals reduce the nitro group via electron transfer mechanisms that leave aryl bromides intact.
-
Alternative: Zn / NH₄Cl in Methanol/Water (mild conditions, room temperature).
-
Figure 2: Decision tree for nitro reduction. Avoiding catalytic hydrogenation is critical to preserving the bromine handles.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the SNAr reaction much slower than with 2,4-difluoronitrobenzene? A: In 2,4-difluoronitrobenzene, the nitro group is coplanar with the ring, maximizing resonance withdrawal. In your molecule, the 1,3-dibromo "pincers" force the nitro group to rotate ~40-60° out of plane. This breaks the conjugation, leaving only the inductive effect to activate the ring. You are essentially reacting with a deactivated system compared to the standard model.
Q2: Can I use microwave irradiation to speed up the SNAr? A: Use caution. While microwaves accelerate the reaction, they also accelerate the displacement of the bromine atoms (which are normally stable at reflux). If you must use microwave, cap the temperature at 100°C and limit time to 10-20 minutes.
Q3: Which position couples first in a Suzuki reaction? A: The C3-Br (adjacent to the C4-F) is generally more reactive. The C1-Br is para to the C4-F. The resonance donation from C4-F into the ring increases electron density at C1, making the C1-Br bond stronger and less prone to oxidative addition by Palladium. Therefore, C3 reacts first .
References
-
Regioselectivity in Polyfluoronitrobenzenes
-
Mechanism of SNAr in deactivated systems: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
-
-
Steric Inhibition of Resonance
-
Effect of ortho-substituents on Nitro group planarity: Exner, O., & Böhm, S. (2006). Steric inhibition of resonance: The most distorted nitrobenzene derivatives. Physical Chemistry Chemical Physics. Link
-
-
Chemoselective Reduction Protocols
-
Selective reduction of nitro compounds in presence of halogens: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Link
-
-
Halogen Selectivity in Cross-Coupling
Sources
Managing regiochemical outcomes in the functionalization of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
Introduction: Navigating the Complex Reactivity of a Versatile Building Block
1,3-Dibromo-4,5-difluoro-2-nitrobenzene is a highly functionalized aromatic ring, offering multiple reaction handles for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. However, its utility is intrinsically linked to the challenge of controlling regiochemical outcomes. The presence of five substituents—a strongly deactivating nitro group, two moderately deactivating but SNAr-activating fluorine atoms, and two bromine atoms suitable for cross-coupling—creates a complex electronic and steric landscape.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for managing functionalization reactions of this substrate. We will move beyond simple protocols to explain the underlying principles governing reactivity, offering a framework for rational reaction design and troubleshooting.
Understanding the Fundamentals of Regioselectivity
The regiochemical outcome of any reaction on this substrate is a competition between available sites. The directing effects of the substituents are paramount and differ based on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction is driven by the stabilization of a negative charge in the Meisenheimer intermediate.[1][2] The powerful electron-withdrawing nitro group is the primary activating group, stabilizing negative charge at the ortho and para positions.
-
Position C-3 (para to NO₂): Highly activated. The negative charge can be directly delocalized onto the nitro group.
-
Position C-1 (ortho to NO₂): Also activated by the nitro group.
-
Fluorine vs. Bromine as Leaving Groups: In SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[1] The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and thus accelerating the initial attack. Therefore, the C-F bonds are more labile than C-Br bonds in SNAr reactions, although substitution of bromine is also possible under forcing conditions.
-
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): These reactions proceed via an oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[3][4] The reactivity order for this step is generally C–I > C–Br > C–Cl >> C–F.
-
Positions C-1 and C-3 (C-Br bonds): These are the primary sites for cross-coupling. The C-F bonds are generally inert to oxidative addition under standard conditions.
-
Differentiating C-1 and C-3: Selectivity between the two bromine atoms is more subtle and can be influenced by sterics and electronic effects. The C-1 position is flanked by the nitro group, while the C-3 position is flanked by a fluorine atom. This subtle electronic difference and the steric bulk of the catalyst-ligand complex can be exploited to achieve selectivity.[5][6][7]
-
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is most reactive towards nucleophiles in an SNAr reaction?
A: The position para to the nitro group is generally the most reactive site for nucleophilic attack. On this specific molecule, this corresponds to the fluorine at C-5 . The nitro group's powerful resonance-withdrawing effect provides the greatest stabilization for the negatively charged Meisenheimer intermediate when the attack occurs at the para position.[2] The ortho fluorine (C-4) is the next most likely site for substitution. Substitution of the bromine atoms via SNAr is less favorable than fluorine displacement under typical conditions.
Q2: I want to perform a mono-Suzuki coupling. Which bromine is more likely to react first?
A: Selectivity can be challenging, but the bromine at C-1 is often more reactive in palladium-catalyzed cross-coupling reactions. This is primarily due to electronic effects. The strong electron-withdrawing nitro group at C-2 makes the C-1 position more electron-deficient, which can facilitate the oxidative addition of the Pd(0) catalyst.[8] However, this preference can sometimes be overturned by steric factors, especially with bulky ligands on the palladium catalyst or bulky coupling partners.
Q3: Can I perform a Sonogashira coupling at one of the bromine positions and an SNAr reaction at a fluorine position in a one-pot reaction?
A: This is highly challenging and not recommended for achieving a clean, single product. The conditions for Sonogashira coupling (palladium catalyst, often a copper co-catalyst, and an amine base)[9][10] can readily facilitate SNAr reactions, especially since the amine base is also a nucleophile. Performing these reactions sequentially with purification of the intermediate is the most reliable strategy for synthesizing such a disubstituted product.
Q4: Why is fluorine a better leaving group than bromine in SNAr when C-F bonds are stronger than C-Br bonds?
A: This is a classic case where the rate-determining step dictates the reactivity trend. In SNAr, the slow step is the formation of the resonance-stabilized carbanion intermediate (Meisenheimer complex).[1][11] The highly electronegative fluorine atom makes the attached carbon more electrophilic, thus lowering the activation energy for the nucleophile's attack. The breaking of the C-X bond occurs in the fast, second step, as aromaticity is restored. Therefore, factors that accelerate the initial attack have a greater influence on the overall reaction rate.
Troubleshooting Guide
Problem 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to substitute a specific halogen with a nucleophile (e.g., an alcohol or amine) but observe a mixture of products or substitution at the wrong position.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Thermodynamic vs. Kinetic Control | Lowering the reaction temperature often favors the kinetically preferred product. The attack at the most electrophilic carbon (activated by the NO₂) is usually the kinetic product. Higher temperatures can allow for equilibration, leading to the more thermodynamically stable isomer, which may be different. |
| Incorrect Base/Solvent System | The choice of base and solvent can dramatically influence selectivity.[12] For alcohol nucleophiles, using a non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF, DMSO) ensures the alkoxide is the primary nucleophile. Using the alcohol as the solvent with a base like NaOH can lead to competitive side reactions. |
| Nucleophile Ambiguity | The amine base used in the reaction (e.g., triethylamine) can sometimes act as a nucleophile itself, especially at higher temperatures, leading to undesired byproducts.[13] Consider using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. |
| Steric Hindrance | If your nucleophile is very bulky, it may preferentially attack the less sterically hindered position, even if it is less electronically activated. If you observe unexpected regioselectivity with a bulky nucleophile, consider if a less-hindered site is available. |
Troubleshooting Flowchart for SNAr Regioselectivity
Caption: Troubleshooting Decision Tree for SNAr Reactions.
Problem 2: Lack of Selectivity in Mono-Suzuki Coupling
You are attempting to functionalize only one bromine position but are getting significant amounts of the di-substituted product or a mixture of mono-substituted regioisomers.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Excess Boronic Acid | Using more than 1.0-1.1 equivalents of the boronic acid coupling partner will inevitably lead to di-substitution. Carefully control the stoichiometry. |
| High Catalyst Loading or Temperature | A highly active catalyst system or excessive temperature/reaction time can drive the reaction to completion, consuming the mono-substituted product to form the di-substituted one. Reduce catalyst loading (e.g., from 5 mol% to 1-2 mol%), lower the temperature, and monitor the reaction closely to stop it after the starting material is consumed. |
| Ligand Choice | The ligand on the palladium catalyst is crucial for controlling selectivity.[8][14] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can enhance selectivity. They create a more sterically demanding catalyst that may differentiate more effectively between the C-1 and C-3 positions and can also slow the rate of the second coupling. |
| Base and Solvent | The base and solvent system can influence catalyst activity and, therefore, selectivity. Weaker bases (e.g., K₃PO₄, K₂CO₃) are often preferred over strong bases (e.g., NaOH, KOtBu) for controlling mono-arylation. A biphasic solvent system (e.g., Toluene/Water) can sometimes help moderate reactivity. |
Key Experimental Protocols
Protocol 1: Regioselective SNAr with a Phenol (Substitution at C-5)
This protocol describes the selective substitution of the C-5 fluorine with 4-methoxyphenol.
-
Preparation: To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution with respect to the starting material.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(4-methoxyphenoxy)-1,3-dibromo-4-fluoro-2-nitrobenzene.
Protocol 2: Regioselective Mono-Suzuki Coupling (Preferential Substitution at C-1)
This protocol describes the selective mono-arylation at the C-1 position using phenylboronic acid.
-
Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.05 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Pre-mixture: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in anhydrous 1,4-dioxane.
-
Reaction Setup: Add the catalyst pre-mixture to the Schlenk flask containing the reagents. Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio) to achieve a final concentration of 0.1 M.
-
Reaction: Heat the mixture to 90 °C and stir vigorously.
-
Monitoring: Carefully monitor the reaction by GC-MS. The goal is to stop the reaction upon complete consumption of the starting material to minimize the formation of the di-substituted byproduct.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate 3-bromo-4,5-difluoro-2-nitro-1,1'-biphenyl.
Visualizing Reactivity Sites
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated nitroaromatics are exceptionally versatile building blocks, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene , placing its reactivity in context with other key halogenated nitroaromatics. We will explore the mechanistic principles that govern these transformations and provide experimental frameworks to support your synthetic endeavors.
The Engine of Transformation: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike the more familiar SN1 and SN2 reactions at sp³-hybridized carbons, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway. The SNAr reaction is an addition-elimination mechanism , a two-step process that temporarily disrupts the ring's aromaticity.[1][2]
The viability of this pathway is critically dependent on the electronic landscape of the aromatic ring. Aromatic rings are inherently electron-rich and thus poor electrophiles.[3][4] To facilitate an attack by a nucleophile, the ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs).[3][5] The nitro group (–NO₂) is one of the most powerful activators used in this context.[3][6]
Key Mechanistic Steps:
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This is typically the rate-determining step of the reaction as it involves the disruption of the energetically favorable aromatic system.[5][7] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][8]
-
Elimination and Rearomatization: The leaving group departs, taking its electron pair with it. This rapid step restores the aromaticity of the ring, driving the reaction to completion.[7]
The stability of the Meisenheimer complex is paramount. EWGs, particularly when positioned ortho or para to the leaving group, are essential for stabilizing the negative charge through resonance.[1][6][9] This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate.[10]
Caption: General mechanism of the SNAr reaction.
Factors Governing Reactivity in Halogenated Nitroaromatics
Several interconnected factors dictate the rate and regioselectivity of SNAr reactions. Understanding these principles is key to predicting the behavior of complex substrates like this compound.
The Nature of the Leaving Group: A Counterintuitive Trend
In contrast to SN2 reactions where I > Br > Cl > F is the established order of leaving group ability, SNAr reactions exhibit an inverted or different trend, typically F > Cl ≈ Br > I .[10][11]
This reversal is a direct consequence of the rate-determining step. The reaction rate is not governed by the strength of the carbon-halogen (C-X) bond, but by the rate of nucleophilic attack. Fluorine's exceptional electronegativity makes the carbon atom it is attached to highly electrophilic (electron-poor), thus accelerating the initial attack by the nucleophile.[5][9][12]
Activation by the Nitro Group
The number and position of nitro groups have a profound impact. The more EWGs that can delocalize the negative charge of the Meisenheimer complex, the faster the reaction.[1] As established, this stabilization is only effective from the ortho and para positions. A leaving group meta to the nitro group is significantly less reactive.[6][8]
The Strength of the Nucleophile
The reactivity generally increases with the nucleophilicity of the attacking species. Anionic nucleophiles (e.g., alkoxides, thiolates) are typically more reactive than their neutral counterparts (e.g., alcohols, thiols).
Comparative Reactivity Analysis: this compound in Focus
Let us dissect the structure of This compound . This molecule presents a fascinating case study due to its multiple, distinct halogen substituents.
-
Activating Group: A single nitro group at C2.
-
Potential Leaving Groups:
-
Bromine at C1 (ortho to -NO₂)
-
Bromine at C3 (ortho to -NO₂)
-
Fluorine at C4 (para to -NO₂)
-
Fluorine at C5 (meta to -NO₂)
-
Based on the principles discussed, we can predict a hierarchy of reactivity:
-
The C5-Fluorine: Being meta to the nitro group, this position is the least activated and is unlikely to undergo substitution under typical SNAr conditions.
-
The Activated Positions (C1, C3, C4): The halogens at the ortho and para positions are all significantly activated. The competition between these sites will be determined by the superior leaving group ability of fluorine versus bromine.
-
Predicted Regioselectivity: Given that fluorine is a much better leaving group than bromine in SNAr reactions, the fluorine at the C4 position is the most probable site for initial nucleophilic attack .[11] Following the monosubstitution at C4, the electronic nature of the ring changes, which will influence the reactivity of the remaining halogens in any subsequent substitution reactions.
Comparison with Other Halogenated Nitroaromatics
To contextualize the reactivity of our target molecule, a comparison with simpler, well-studied analogues is instructive.
| Substrate | Key Features | Expected Relative Reactivity | Rationale |
| p-Fluoronitrobenzene | Single F (para to -NO₂) | Moderate | Benchmark for F leaving group ability. |
| p-Chloronitrobenzene | Single Cl (para to -NO₂) | Lower than fluoro analogue | Cl is a poorer leaving group than F in SNAr.[11] |
| 2,4-Dinitrofluorobenzene | F activated by two -NO₂ groups (ortho and para) | Very High | Strong activation from two nitro groups significantly stabilizes the Meisenheimer complex. |
| 1,3-Dichloro-4-nitrobenzene | Two Cl atoms (ortho and meta to -NO₂) | Moderate | The Cl at the ortho position is activated and will be substituted preferentially.[13] |
| This compound | Multiple activated sites (F and Br) | High | The presence of multiple halogens enhances the ring's electrophilicity. The C4-F is highly activated and a superior leaving group, suggesting a rapid initial substitution. |
This data illustrates a clear trend: reactivity is enhanced by (a) the presence of fluorine as a leaving group and (b) increased activation from multiple electron-withdrawing substituents (both nitro groups and additional halogens).
Caption: Factors influencing SNAr reactivity.
Experimental Protocol: A Practical Guide
The following protocol provides a general method for the monosubstitution of this compound with an amine nucleophile, such as morpholine.
Objective: Synthesis of 4-(3-bromo-5,6-difluoro-2-nitrophenyl)morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Condenser and inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.
-
Solvent and Reagents: Add anhydrous DMF to dissolve the solids, followed by the addition of morpholine via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. The selective substitution at the C4-fluoro position can be confirmed by the disappearance of one fluorine signal in the ¹⁹F NMR spectrum and the appearance of characteristic morpholine signals in the ¹H NMR spectrum.
Caption: A typical experimental workflow for SNAr.
Conclusion
This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution. Its reactivity is governed by the powerful activating effect of the C2-nitro group and the interplay between the different halogen leaving groups. The superior leaving group ability of fluorine in SNAr reactions strongly directs initial substitution to the C4 position. By understanding these fundamental principles, researchers can effectively leverage this and similar polyhalogenated nitroaromatics to construct complex molecular architectures with precision and control.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Miller, J. (1968). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. Journal of the Chemical Society B: Physical Organic, 8, 829-835. [Link]
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Crampton, M. R., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 79(12), 5545-5553. [Link]
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Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
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Chris Schaller. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]
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ResearchGate. (2014). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene.... [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
Introduction
1,3-Dibromo-4,5-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound. Like many of its structural analogs, it serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] The precise quantification of this intermediate is paramount to ensure reaction stoichiometry, monitor purity, and control the quality of final products. The presence of bromine, fluorine, and a nitro group on the benzene ring provides distinct physicochemical properties that guide the selection of appropriate analytical techniques.
This guide provides a comparative analysis of the most suitable analytical methods for the quantification of this compound. We will explore the principles behind Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), offering detailed, field-tested protocols and a robust validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Physicochemical Properties and Analytical Considerations
Understanding the molecular structure of this compound is key to selecting and optimizing an analytical method.
-
Structure: The molecule contains a nitrobenzene core substituted with two bromine atoms and two fluorine atoms.
-
Chromophore: The nitroaromatic system provides a strong chromophore, making it highly suitable for Ultraviolet (UV) detection.
-
Halogenation: The presence of multiple electronegative halogen atoms (bromine and fluorine) makes the compound highly responsive to an Electron Capture Detector (ECD) in Gas Chromatography.
-
Volatility: As a substituted benzene derivative, it is expected to have sufficient volatility for analysis by Gas Chromatography, particularly with appropriate temperature programming.
These characteristics point to two primary analytical techniques: RP-HPLC with UV detection and GC with ECD or Mass Spectrometry (MS) detection.
Comparative Overview of Primary Analytical Techniques
| Feature | Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) | Gas Chromatography with ECD/MS Detection (GC-ECD/MS) |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. Detection via UV absorbance.[4] | Separation based on volatility and boiling point in a gaseous mobile phase. Highly sensitive detection of halogenated compounds (ECD) or mass-based identification (MS).[5] |
| Advantages | - Robust and widely available.- Excellent for routine quality control.- Non-destructive.- Minimal sample preparation for soluble samples. | - Extremely high sensitivity for halogenated compounds (ECD).- High specificity and structural confirmation (MS).- Excellent for trace-level analysis and impurity profiling.[6] |
| Disadvantages | - Lower sensitivity compared to GC-ECD.- Mobile phase consumption can be significant. | - The analyte must be thermally stable and volatile.- Potential for matrix interference.- May require derivatization for less volatile compounds, though unlikely for this analyte.[7] |
| Typical Application | Assay and purity determination in drug substance and formulated products. | Trace-level impurity analysis, environmental monitoring, and analysis of volatile organic compounds.[8] |
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and reliability. For this compound, its strong UV absorbance makes this an ideal method for quantification.
Causality Behind Experimental Choices
-
Column: A C18 column is selected as the stationary phase due to its non-polar nature, which provides good retention and separation for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile is chosen for its low UV cutoff and miscibility with water. The ratio is optimized to achieve a suitable retention time and peak shape.
-
Detector: A UV detector is chosen due to the presence of the nitroaromatic chromophore. A wavelength of 254 nm is a good starting point, as it is a common wavelength for aromatic compounds.
Experimental Workflow for RP-HPLC-UV Analysis
Caption: RP-HPLC-UV workflow for quantification.
Detailed Experimental Protocol: RP-HPLC-UV
-
Chromatographic System:
-
HPLC: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and sample solutions.
-
Method Validation Strategy (ICH Q2(R1))
To ensure the method is trustworthy and fit for purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[2][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a photodiode array detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C). |
Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)
For applications requiring higher sensitivity, such as trace impurity analysis or environmental monitoring, Gas Chromatography is the preferred technique. The multiple halogen atoms on the analyte make it an excellent candidate for an Electron Capture Detector.
Causality Behind Experimental Choices
-
Detector: An ECD is chosen for its exceptional sensitivity to electrophilic compounds, particularly those containing halogens. This provides a significant advantage for detecting trace amounts of the analyte.
-
Column: A low-to-mid polarity capillary column (e.g., DB-5 or DB-1701) is suitable for separating halogenated aromatic compounds. The choice depends on the specific impurity profile of the sample.
-
Injector and Oven Program: A split/splitless injector is used to introduce the sample. The oven temperature is programmed to ramp up, ensuring that the analyte is volatilized and separated from other components based on boiling point.
Experimental Workflow for GC-ECD Analysis
Caption: GC-ECD workflow for quantification.
Detailed Experimental Protocol: GC-ECD
-
Chromatographic System:
-
GC: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and an ECD.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions in a suitable solvent such as isooctane or hexane. Due to the high sensitivity of ECD, concentrations will likely be in the ng/mL to low µg/mL range.
-
Prepare sample solutions by dissolving the material in the same solvent to fall within the calibration range.
-
Method Validation Strategy (ICH Q2(R1))
The validation parameters for the GC-ECD method are similar to those for HPLC, with a focus on demonstrating the method's suitability for trace-level quantification.
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution between the analyte and any interfering peaks. Confirmatory analysis by GC-MS is recommended. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified concentration range. |
| Range | The interval between the upper and lower concentrations for which the method is validated. |
| Accuracy | % Recovery between 95.0% and 105.0% for spiked samples. |
| Precision | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 5.0%). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should be reliable despite small variations in inlet temperature, oven ramp rate, and carrier gas flow. |
Method Selection Guide
The choice between RP-HPLC-UV and GC-ECD depends on the specific analytical need.
-
For routine quality control, assay, and purity determination where high concentrations are expected, RP-HPLC-UV is the method of choice. Its robustness, ease of use, and widespread availability make it ideal for manufacturing and QC environments.
-
For trace-level analysis, such as detecting impurities or monitoring for environmental contamination, GC-ECD is superior. Its exceptional sensitivity to halogenated compounds allows for quantification at levels that are often undetectable by HPLC-UV. For unambiguous identification, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.
Conclusion
Both RP-HPLC-UV and GC-ECD are powerful and validatable techniques for the quantification of this compound. The selection of the optimal method is a strategic decision that should be based on the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis. By following the detailed protocols and rigorous validation strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and trustworthy data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Q2 R1: Mastering Analytical Method Validation. (2024). Perpusnas.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA).
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2018). Organic Process Research & Development, ACS Publications.
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Quantification of brominated flame retardants in soil. (2024). PubMed.
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Analytical methods – Knowledge and References. Taylor & Francis.
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EPA-RCA: 8330B: Explosives by HPLC. U.S. Environmental Protection Agency (EPA).
-
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (2009). Waters Corporation.
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate.
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). PMC.
-
Quantification of brominated flame retardants in soil. (2024). ResearchGate.
-
Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.
-
Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2021). PMC.
-
Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM.
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Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
-
Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. (2012). NFOGM.
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A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. Benchchem.
-
Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. (1992). ResearchGate.
-
Quantification of bromine in flame-retardant coatings by radiofrequency glow discharge–optical emission spectrometry. (2012). ResearchGate.
-
1,2-Dibromo-4,5-difluoro-3-nitrobenzene. Fluorochem.
-
Analytical Methods. (2024). OPUS.
-
Comprehensive two-dimensional gas chromatography under low-pressure conditions. (2023). OSTI.GOV.
-
Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. Parenteral Drug Association (PDA).
-
Risk-Based Analytical Method Selection In Cleaning Validation Using ASTM International Standards. (2024). Pharmaceutical Online.
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Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative.
-
1,2-difluoro-4-nitrobenzene. Santa Cruz Biotechnology.
-
1,3-Difluorobenzene. ChemicalBook.
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- 9. fda.gov [fda.gov]
Comparison of catalytic systems for cross-coupling reactions of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
This guide provides an in-depth technical analysis of catalytic systems for the cross-coupling of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene (CAS: 1806272-92-3). It is designed for researchers in medicinal chemistry and materials science, focusing on regioselectivity, catalyst efficiency, and experimental protocols.
Executive Summary & Strategic Analysis
This compound is a highly functionalized scaffold used primarily as an intermediate for advanced fluoroquinolone antibiotics and organic electronic materials. Its unique substitution pattern—possessing two chemically distinct bromine atoms activated by a central nitro group—presents a specific challenge in regioselective functionalization .
-
Core Challenge: Discriminating between the C1-Br and C3-Br positions.
-
C1-Br: Flanked by the Nitro group (C2) and a Hydrogen atom (C6).
-
C3-Br: Flanked by the Nitro group (C2) and a Fluorine atom (C4).
-
-
Mechanistic Insight: While both positions are electronically activated by the strong electron-withdrawing nitro group, the C1 position is sterically more accessible (H vs. F). Consequently, under kinetically controlled conditions, cross-coupling will preferentially occur at C1 . The C3 position, being more hindered and more electron-deficient (due to the inductive effect of the adjacent fluorine), requires more active catalytic systems or higher temperatures for functionalization.
Comparative Analysis of Catalytic Systems
The following table compares the three primary catalytic manifolds for this substrate, evaluated on scalability, regioselectivity, and reaction scope.
| Feature | Suzuki-Miyaura (Recommended) | Stille Coupling | Sonogashira Coupling |
| Primary Utility | Biaryl synthesis, Heterocycle formation | Complex alkyl/aryl transfer, mild conditions | Alkyne introduction (rigid spacers) |
| Catalyst System | Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ | Pd₂(dba)₃ / AsPh₃ or Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ / CuI |
| Regioselectivity | High (Steric control favors C1) | Moderate to High | High (Electronic/Steric control) |
| Key Advantage | Non-toxic byproducts, scalable, water-tolerant | Tolerates sensitive functional groups | Direct access to alkynyl-arenes |
| Major Drawback | Boronic acids can be unstable (protodeboronation) | Toxicity of organostannanes (Sn) | Homocoupling of alkynes (Glaser) |
| "Best in Class" | Pd(OAc)₂ + SPhos + K₃PO₄ | Pd(PPh₃)₄ + CuI (co-catalyst) | PdCl₂(PPh₃)₂ + Et₃N |
Detailed System Breakdown
A. Suzuki-Miyaura Coupling (The Gold Standard)
For most pharmaceutical applications, the Suzuki-Miyaura reaction is preferred due to the availability of boronic acids and ease of purification.
-
Regioselective Mono-Coupling (C1): Use Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ in DME/H₂O at 80°C. The bulky triphenylphosphine ligands enhance steric discrimination, favoring the less hindered C1 site.
-
Sterically Demanding Coupling (C3): If C1 is already substituted or if C3 is the target, switch to Pd(OAc)₂ with SPhos or XPhos . These Buchwald ligands form highly active monoligated Pd(0) species capable of oxidative addition into the crowded C3-Br bond (ortho-F, ortho-NO₂).
B. Stille Coupling (The Alternative)
Useful when boronic acids are unstable or difficult to synthesize.
-
System: Pd₂(dba)₃ (2 mol%) + AsPh₃ (8 mol%) or Pd(PPh₃)₄ .
-
Note: The addition of CuI (10 mol%) often accelerates the reaction ("Copper effect") and can improve selectivity by facilitating transmetallation. This is critical for the electron-deficient C3 position.
C. Sonogashira Coupling
Ideal for introducing alkyne handles for subsequent cyclization (e.g., to quinolones).
-
System: PdCl₂(PPh₃)₂ (3 mol%) + CuI (2 mol%) in THF/Et₃N .
-
Selectivity: The linear nature of the alkyne nucleophile makes it less sensitive to sterics than arylboronic acids, but the C1 preference remains due to the bulky Pd-complex intermediate.
Reaction Pathway & Regioselectivity Logic
The following diagram illustrates the divergent pathways for mono- and di-functionalization.
Experimental Protocols
Protocol A: Regioselective Mono-Suzuki Coupling at C1
Objective: Selective arylation of the C1-bromide.
-
Setup: Charge a dry Schlenk flask with This compound (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add degassed DME (0.2 M concentration) and 2M aqueous Na₂CO₃ (2.0 equiv).
-
Reaction: Heat to 80°C under Argon for 4–6 hours. Monitor by HPLC/TLC.
-
Checkpoint: Stop when the starting material is consumed. Prolonged heating may lead to di-coupling.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product usually elutes after the starting material but before the di-coupled byproduct.
Protocol B: Exhaustive Di-Coupling (Synthesis of Terphenyls)
Objective: Functionalization of both C1 and C3 positions.
-
Setup: Charge flask with substrate (1.0 equiv), Arylboronic acid (2.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Base/Solvent: Add K₃PO₄ (4.0 equiv) and Toluene/Water (10:1) .
-
Reaction: Heat to 100–110°C for 12–16 hours. The highly active SPhos ligand ensures oxidative addition even at the hindered C3 position.
-
Workup: Standard aqueous workup and recrystallization or chromatography.
Troubleshooting & Optimization
-
Low Yield at C3: If the second coupling (at C3) is sluggish, switch to Pd-PEPPSI-IPr or Pd(amphos)Cl₂ . The "ortho-fluorine effect" can sometimes retard oxidative addition; adding a Lewis acid (e.g., Ag₂CO₃ instead of Na₂CO₃) can sometimes assist halide abstraction.
-
Protodeboronation: If the boronic acid decomposes before reacting, switch to the corresponding Pinacol Ester (BPin) or MIDA boronate , and use anhydrous conditions (e.g., CsF in Dioxane).
-
Safety Note: Nitro-polyhaloarenes can be energetic. Avoid distilling the neat starting material. Always test small scale first.
References
-
General Review on Polyhaloarene Coupling
-
Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of polyhaloarenes." Chemical Society Reviews, 35, 115-131. Link
-
-
Buchwald Ligands for Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
-
Substrate Specifics (CAS 1806272-92-3)
-
MolCore.[2] (n.d.). "this compound Product Data." Retrieved from .
-
- Lulinski, S., & Serwatowski, J. (2003). "Regioselective synthesis of bromonitrobenzenes via ipso-substitution." Journal of Organic Chemistry, 68(24), 9384-9388.
Sources
A Guide to the Spectroscopic Characterization of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene and Its Derivatives
This guide provides a detailed spectroscopic analysis of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene, a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. Its highly substituted and electron-deficient aromatic ring presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the structural elucidation of its subsequent derivatives.
We will explore the compound's signature features across four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The principles discussed herein are extended to predict the spectral changes that occur upon derivatization, providing researchers with a comparative framework for their synthetic work.
The Foundational Role of Molecular Structure in Spectroscopy
The spectroscopic properties of this compound are a direct consequence of its molecular architecture. The benzene ring is substituted with five groups, creating a sterically hindered and electronically complex system. The nitro group (NO₂) is a powerful electron-withdrawing group through both resonance and induction, significantly deshielding the aromatic ring. The fluorine and bromine atoms also exert strong inductive electron withdrawal. This cumulative effect dictates the chemical shifts in NMR, the vibrational frequencies in IR, the fragmentation patterns in MS, and the electronic transitions in UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the spatial relationships of the substituents.
Expert Insight: Why NMR is Critical
For a polysubstituted benzene ring like this, simple 1D ¹H NMR is insufficient. The single, isolated proton provides limited information on its own. It is the through-bond coupling to neighboring fluorine and carbon atoms, observable in ¹H, ¹³C, and ¹⁹F spectra, that allows for unambiguous assignment. The magnitudes of these coupling constants (J-values) are highly sensitive to the dihedral angles and the number of bonds separating the nuclei, offering a rich dataset for structural confirmation.
¹H NMR Spectroscopy The single aromatic proton (H-6) is flanked by a bromine atom and a carbon bearing a fluorine atom. Due to the strong deshielding from all substituents, its resonance is expected far downfield. The signal will be split by the adjacent fluorine atom (F-5) and the meta-fluorine atom (F-4), resulting in a complex multiplet, likely a doublet of doublets.
¹³C NMR Spectroscopy The six aromatic carbons will exhibit distinct chemical shifts. The carbons directly bonded to the halogens (C-1, C-3, C-4, C-5) will show large one-bond C-F coupling constants. The carbon attached to the nitro group (C-2) will be significantly deshielded.
Comparative NMR Data for this compound and a Hypothetical Derivative
| Nucleus | This compound (Predicted) | Hypothetical Derivative: 5-Bromo-1,3-difluoro-2-nitroaniline (Predicted) | Rationale for Change |
| ¹H (H-6) | ~ 8.0 - 8.5 ppm (dd) | ~ 7.0 - 7.5 ppm (dd) | The powerful electron-donating amino group shields the ring, causing a significant upfield shift. |
| ¹³C (C-2) | ~ 145 - 150 ppm | ~ 130 - 135 ppm | The amino group's resonance donation reduces the deshielding effect at the ortho position. |
| ¹³C (C-4) | ~ 150 - 155 ppm (d, ¹JCF ≈ 250 Hz) | ~ 140 - 145 ppm (d, ¹JCF ≈ 245 Hz) | The amino group's strong electron-donating effect significantly shields the para carbon. |
Note: Predicted values are based on established substituent effects in related nitroaromatic compounds. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy excels at identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions corresponding to the nitro group and the carbon-halogen bonds.
Expert Insight: Causality in Vibrational Frequencies
The position of the nitro group's stretching frequencies is diagnostic. The strong electron-withdrawing environment of the ring enhances the double-bond character of the N-O bonds, typically shifting their asymmetric stretching frequency to a higher wavenumber compared to nitroalkanes.[1] The region between 1000 and 1300 cm⁻¹ is often complex but contains valuable information from the C-F stretching modes.
Key IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| Asymmetric NO₂ Stretch | 1530 - 1570 | Strong | A primary indicator of the nitroaromatic system.[2][3] |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | The second key band for the nitro group.[2][3] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Often appears as multiple sharp bands. |
| C-F Stretch | 1100 - 1250 | Strong | Characteristic of aryl fluorides. |
| C-Br Stretch | 550 - 650 | Medium | Found in the lower frequency region of the spectrum. |
When a derivative is synthesized, such as the reduction of the nitro group to an amine, the IR spectrum will change dramatically. The strong NO₂ stretches will disappear and be replaced by two characteristic N-H stretching bands around 3300-3500 cm⁻¹, providing clear evidence of the transformation.[1]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For halogenated compounds, the isotopic patterns are particularly informative.
Expert Insight: The Bromine Isotope Signature
A key validating feature in the mass spectrum of this compound is the isotopic cluster of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] A molecule containing two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. Observing this signature is a definitive confirmation of the presence of two bromine atoms in the ion.
Expected Fragmentation Pathway Electron Ionization (EI) is expected to produce a prominent molecular ion. The primary fragmentation pathways would likely involve:
-
Loss of NO₂ : A common fragmentation for nitroaromatics, leading to a [M-46]⁺ ion.
-
Loss of Br : Loss of a bromine radical to form a [M-79/81]⁺ ion.
-
Loss of CO : Subsequent fragmentation of the aromatic ring.
Table of Key Ions in Mass Spectrum
| Ion | Description | Expected m/z | Notes |
| [M]⁺ | Molecular Ion | 321, 323, 325 | The characteristic 1:2:1 isotopic pattern confirms two Br atoms. |
| [M-NO₂]⁺ | Loss of nitro group | 275, 277, 279 | This fragment will also exhibit the 1:2:1 dibromo pattern. |
| [M-Br]⁺ | Loss of a bromine atom | 242, 244 | This fragment will show a 1:1 monobromo pattern. |
| [C₆F₂Br]⁺ | Loss of Br and NO₂ | 196, 198 | This fragment will also show a 1:1 monobromo pattern. |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Nitroaromatic compounds typically display distinct absorption bands.[5][6]
-
π → π* Transitions : These are high-energy transitions associated with the benzene ring, usually resulting in strong absorption bands below 280 nm. The substitution with halogens and a nitro group is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.
-
n → π* Transitions : This corresponds to the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the ring. This is a lower-energy, forbidden transition, resulting in a weak, broad absorption band at longer wavelengths, often above 300 nm.[7][8]
The introduction of an electron-donating group, such as an amino group in place of a bromine, would extend the conjugation and cause a significant bathochromic shift of the π → π* band, often into the visible region, resulting in a colored compound.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential. The following provides a step-by-step methodology for the spectroscopic analysis of this compound.
General Spectroscopic Analysis Workflow
Caption: A standardized workflow for the comprehensive spectroscopic analysis of aromatic compounds.
1. NMR Sample Preparation and Acquisition:
-
Protocol: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Trustworthiness: Using a high-purity deuterated solvent is critical to avoid interfering signals. CDCl₃ is a good first choice, but if solubility is an issue, DMSO-d₆ is a more polar alternative.
-
Acquisition: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F should be used.
2. FT-IR Sample Preparation and Acquisition:
-
Protocol (Solid Sample): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Trustworthiness: The KBr must be spectroscopic grade and kept in a desiccator to avoid a broad O-H absorption from water, which can obscure parts of the spectrum.[9]
-
Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
3. GC-MS Sample Preparation and Acquisition:
-
Protocol: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Trustworthiness: The choice of a volatile solvent is crucial for efficient vaporization in the GC inlet. The injection volume should be small (typically 1 µL) to prevent column overloading.
-
Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 50-400) in Electron Ionization (EI) mode.
4. UV-Vis Sample Preparation and Acquisition:
-
Protocol: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Trustworthiness: The solvent must be transparent in the wavelength range of interest. Using quartz cuvettes is mandatory for measurements below 340 nm.
-
Acquisition: Record the spectrum against a solvent blank over the desired wavelength range (e.g., 200-600 nm).
Conclusion
The structural characterization of this compound requires a multi-faceted spectroscopic approach. NMR spectroscopy provides definitive structural connectivity through chemical shifts and coupling constants. IR spectroscopy confirms the presence of the critical nitro functional group. Mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. Finally, UV-Vis spectroscopy sheds light on the electronic nature of the conjugated system. By understanding the distinct spectroscopic fingerprint of this parent molecule, researchers are well-equipped to track its transformation into more complex derivatives, ensuring the integrity and success of their synthetic endeavors.
References
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ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... [Image]. Retrieved from [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1187, 339042. Available at: [Link]
-
Analytica Chimica Acta. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1187, 339042. Available at: [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of... [Image]. Retrieved from [Link]
-
MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. Available at: [Link]
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Toxin and Toxin Target Database (T3DB). (2014). Nitrobenzene (T3D4216). Retrieved from [Link]
-
ResearchGate. (n.d.). 29 Si{ 1 H} NMR spectrum of the crude product of para -nitrobenzene-... [Image]. Retrieved from [Link]
-
PubChem. (n.d.).1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.).Spectroscopy Infrared Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from [Link]
-
Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1227. Available at: [Link]
-
Mahadevan, D., et al. (2011). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481-492. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.).Infrared Spectrometry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research (JETIR). (2019). ANALYSES OF MOLECULAR STRUCTURE, VIBRATIONAL SPECTRA, NBO, HOMO-LUMO AND NLO STUDIES OF 1,5-DIFLUORO-2,4- DINITROBENZENE AND 1-CHLORO-2,4- DINITROBENZENE. JETIR, 6(1). Available at: [Link]
-
ICT Prague. (n.d.).Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules, 27(2), 374. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research, 1(2). Available at: [Link]
-
NIST. (n.d.).2,4-Difluoronitrobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2008). 1-BROMO-4-NITROBENZENE; EI-B; MS. Retrieved from [Link]
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A Mechanistic Guide to the Anticipated Reaction Pathways of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the probable reaction pathways of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene, a polysubstituted aromatic compound with significant potential in synthetic chemistry. Due to a notable absence of specific mechanistic studies for this exact molecule in the current body of scientific literature, this document will leverage established principles of physical organic chemistry and draw comparisons with structurally similar compounds to predict its reactivity. The primary focus will be on two of the most synthetically relevant transformations for this class of molecules: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Molecular Architecture and Predicted Reactivity
The reactivity of this compound is dictated by the interplay of its substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack.[1][2] This effect is further enhanced by the inductive electron withdrawal of the four halogen atoms.
The key to understanding the reaction pathways lies in predicting the regioselectivity of nucleophilic attack and the relative reactivity of the leaving groups. In the context of SNAr, the position of nucleophilic attack is directed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.[1] For palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically favored at the carbon-bromine bond over the carbon-fluorine bond.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a probable and highly useful reaction pathway for this compound.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
Regioselectivity of Nucleophilic Attack
The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the C4 and C6 positions are ortho and para to the nitro group, respectively. However, C6 is occupied by a hydrogen atom. Therefore, nucleophilic attack is most likely to occur at C4, which bears a fluorine atom. The negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the nitro group, providing significant stabilization.
dot graph sn_ar_mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} Predicted SNAr Pathway
Leaving Group Ability
In SNAr reactions, fluoride is often a better leaving group than bromide, chloride, or iodide. This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[3] Therefore, it is anticipated that one of the fluorine atoms will be displaced in preference to the bromine atoms.
Comparison with Alternative Substrates
The reactivity of this compound in SNAr can be compared to other known polyhalogenated nitroaromatics. For instance, in reactions of 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are readily displaced by nucleophiles.[3] The presence of two bromine atoms in our target molecule is expected to have a minor electronic effect compared to the directing and activating influence of the nitro group, but they may introduce some steric hindrance.
| Substrate | Activating Groups | Leaving Groups | Predicted Reactivity |
| This compound | 1 x -NO₂ | 2 x -F, 2 x -Br | High |
| 4,5-Difluoro-1,2-dinitrobenzene | 2 x -NO₂ | 2 x -F | Very High[3] |
| 1-Bromo-2,4-difluoronitrobenzene | 1 x -NO₂ | 2 x -F, 1 x -Br | High |
Experimental Protocol: Hypothetical SNAr with an Amine
This protocol is a generalized procedure based on common practices for SNAr reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Pathways
The presence of two bromine atoms makes this compound an excellent candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
The Catalytic Cycle and Regioselectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. It is widely recognized that the C-Br bond is significantly more reactive than the C-F bond in this step. Therefore, it is predicted that the Suzuki-Miyaura coupling will occur selectively at one of the C-Br bonds.
Due to the steric hindrance from the adjacent nitro and fluorine groups, the C-Br bond at the 3-position is likely to be less reactive than the C-Br bond at the 1-position. Thus, mono-coupling is expected to predominantly occur at the 1-position.
dot graph suzuki_miyaura_cycle { graph [overlap=false, splines=true, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
} Generalized Suzuki-Miyaura Catalytic Cycle
Comparison with Alternative Substrates
The reactivity in Suzuki-Miyaura coupling can be compared with other dihaloarenes. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl >> C-F.
| Substrate | Reactive Sites for Suzuki Coupling | Predicted Selectivity |
| This compound | 2 x C-Br | Mono-coupling at C1 likely favored |
| 1,3-Dibromobenzene | 2 x C-Br | Mono- and di-coupling possible |
| 1-Bromo-3-fluorobenzene | 1 x C-Br | Selective coupling at C-Br |
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq.).
-
Solvent: Add a solvent system, commonly a mixture of an organic solvent like toluene or dioxane and water.
-
Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
While direct experimental data for the reaction pathways of this compound is currently unavailable, a thorough analysis of its structure and comparison with related compounds allows for robust predictions of its reactivity. It is anticipated that this molecule will readily undergo SNAr at the C4 position with displacement of a fluorine atom. Furthermore, it is expected to be a versatile substrate for selective mono-Suzuki-Miyaura cross-coupling at the C1-Br position.
These predicted pathways highlight the potential of this compound as a valuable building block for the synthesis of complex and highly functionalized aromatic compounds. Experimental validation of these hypotheses will be a crucial next step in unlocking the full synthetic potential of this molecule and will undoubtedly contribute to the fields of medicinal chemistry and materials science.
References
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Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Khan Academy. (2017, March 3). Regioselectivity, stereoselectivity, and stereospecificity [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
-
Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Regioselectivity – Knowledge and References. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, the lifecycle of these compounds extends beyond their immediate application, necessitating a rigorous and compliant approach to their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
The presence of halogens (bromine and fluorine) and a nitro group suggests that this compound should be treated as a toxic and environmentally hazardous substance. Therefore, it is imperative to handle this compound with the utmost care and to follow stringent disposal protocols.
Core Principles of Disposal: The "Cradle-to-Grave" Mandate
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste. This principle holds the generator of the waste responsible for its safe handling and disposal from the moment it is created until its final destruction. As a generator of this chemical waste, you are legally obligated to ensure its proper management.
Operational and Disposal Plan: A Step-by-Step Guide
This plan outlines the essential procedures for the safe handling, storage, and ultimate disposal of this compound.
Phase 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE. The inferred hazard profile necessitates the following:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat should be worn to protect against accidental spills.
-
Respiratory Protection: If handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is required.
Phase 2: Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.
Step 1: Designate a Waste Stream. this compound is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1]
Step 2: Choose the Right Container. The waste container must be:
-
Compatible: Use a container made of a material that will not react with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
In Good Condition: The container must be free of leaks, cracks, or any other damage.[1]
-
Securely Sealed: The container must have a tight-fitting lid to prevent spills and the release of vapors.[1]
Step 3: Avoid Mixing. Never mix halogenated organic waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemical waste streams.[2]
Phase 3: Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management.
Step 1: Label the Container. The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents.[1][3] The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 2: Proper Storage. Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a well-ventilated area, such as a chemical fume hood.
-
Away from sources of ignition.[4]
// Styling Generate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incinerate [fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Workflow for the proper disposal of this compound.
Phase 4: Arranging for Disposal
The final disposal of hazardous waste must be handled by a licensed and certified contractor.
Step 1: Contact Your Environmental Health and Safety (EHS) Department. Once the waste container is full or you are ready to have it removed, contact your institution's EHS department. They are responsible for coordinating the pickup and disposal of hazardous waste.[1]
Step 2: Prepare for Pickup. Ensure that the waste container is properly sealed and labeled. Your EHS department will provide any additional specific instructions for preparing the waste for transport.
Step 3: Documentation. The EHS department will work with the disposal contractor to complete a hazardous waste manifest. This document tracks the waste from your laboratory to its final destination, fulfilling the "cradle-to-grave" requirement.
Final Disposal Methodology: High-Temperature Incineration
The recommended and most environmentally sound method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration. This process involves burning the waste in a specialized hazardous waste incinerator at extremely high temperatures. This thermal destruction breaks down the toxic organic compounds into less harmful substances. The incinerator's emission control systems are designed to neutralize and capture any harmful byproducts, preventing their release into the atmosphere.
Emergency Procedures in Case of a Spill
In the event of a spill of this compound, immediate action is required to mitigate the hazard.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: Wearing full PPE, carefully clean up the spill. All contaminated materials, including absorbent pads, gloves, and lab coats, must be collected and disposed of as hazardous waste in a sealed and labeled container.
-
Report: Report the spill to your EHS department.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure they are in full compliance with regulatory requirements while protecting themselves, their colleagues, and the environment. Always consult your institution's specific policies and procedures, and when in doubt, contact your EHS department for guidance.
References
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SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Department of Transportation - FAA. (2016, June 2). Hazardous Materials: Harmonization With International Standards (RRR). Retrieved from [Link]
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Federal Motor Carrier Safety Administration. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations. Retrieved from [Link]
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U.S. Department of Transportation. DOT REGULATIONS AND TRANSPORTING GAUGES & SOURCES. Retrieved from [Link]
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Federal Register. (2025, December 4). Hazardous Materials: Modernizing Regulations To Facilitate Transportation of Hazardous Materials Using Highly Automated Transportation Systems. Retrieved from [Link]
-
Bureau of Alcohol, Tobacco, Firearms and Explosives. Regulation of Explosives in Transit. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dibromo-4,5-difluoro-2-nitrobenzene
This guide provides a detailed protocol for the safe handling of 1,3-Dibromo-4,5-difluoro-2-nitrobenzene, a compound whose structural motifs—a nitroaromatic core heavily substituted with halogens—demand a rigorous and proactive safety strategy. The operational and disposal plans herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical with confidence and precision, ensuring both personal safety and experimental integrity.
Hazard Analysis: A Structurally-Informed Risk Assessment
The primary hazards are inferred from related compounds and are summarized below. The presence of the electron-withdrawing nitro group, combined with the halogen substituents, suggests that this compound should be handled as acutely toxic, an irritant, and a potential long-term health hazard.[1][3]
| Hazard Classification | Associated Risks | Rationale Based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | Nitrobenzene and its derivatives consistently show high acute toxicity across multiple exposure routes.[4] |
| Skin Corrosion / Irritation | Causes skin irritation.[5][6] | Halogenated and nitrated aromatic compounds are frequently classified as skin irritants. |
| Serious Eye Damage / Irritation | Causes serious eye irritation.[5][6] | Direct contact with the solid or its solutions can cause significant damage to eye tissue. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] Prolonged exposure may damage organs, particularly the blood (methemoglobinemia).[4] | The respiratory system is a primary target for inhaled irritants. Nitro-aromatics are known to affect the hematopoietic system. |
| Carcinogenicity / Mutagenicity | Suspected of causing cancer.[4] | Nitroaromatic compounds are a class of chemicals with known mutagenic and carcinogenic potential.[1][2] |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are robust engineering and administrative controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood with adequate face velocity. This is non-negotiable. The hood contains vapors and fine particulates, preventing inhalation, which is a primary exposure route.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[4][7]
-
Designated Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited to authorized personnel.
Mandated Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks associated with this compound. The selection of each component is based on providing a sufficient barrier to the identified hazards.
A. Respiratory Protection
Respiratory protection is essential when engineering controls cannot guarantee exposure levels below occupational limits.
-
For Handling Solids: When weighing or transferring the solid powder where dust generation is possible, a minimum of a NIOSH-approved N95 respirator is required.
-
For Handling Solutions/Vapors: If there is a risk of generating vapors or aerosols, particularly outside of a fume hood (a practice that should be avoided), an air-purifying respirator (APR) with organic vapor cartridges is necessary.[8]
B. Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the designated area. Safety glasses with side shields do not provide adequate protection from splashes.[9]
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a full-face shield must be worn over the chemical splash goggles.[9]
C. Hand Protection: A Critical Barrier
There is no universal glove that protects against all chemicals.[10] For a halogenated nitroaromatic compound, glove selection is critical and the practice of "double-gloving" is mandated. This involves wearing a lighter, disposable glove under a more robust, chemical-resistant outer glove. This strategy provides a backup barrier in case of a tear or permeation of the outer glove.
Glove Selection Guide:
| Glove Material | Performance Against Aromatic/Halogenated Solvents | Performance Against Nitro Compounds | Recommendation for this compound |
| Nitrile (Disposable) | Poor to Fair[10][11] | Good | Inner Glove Only. Provides splash protection and dexterity for fine manipulations. Must be changed immediately upon contamination. |
| Neoprene | Poor[12][13] | Good | Not Recommended as Outer Glove. Inadequate protection if aromatic or halogenated solvents are used. |
| Butyl Rubber | Poor[12] | Excellent[11][13] | Recommended Outer Glove. Excellent choice, especially if the solvent system is non-aromatic and non-halogenated. |
| Viton® or Laminate (e.g., SilverShield®) | Excellent[12] | Good | Highly Recommended Outer Glove. Offers the broadest protection against the compound and a wide range of organic solvents. This is the most conservative and safest choice. |
Causality Behind Glove Choice: The selection must be based on the solvent being used in the procedure. Since this compound is likely soluble in various organic solvents, a glove resistant to both the compound and the solvent is required.[3] Butyl rubber is excellent for nitro-compounds but performs poorly with aromatic hydrocarbons.[11][13] Therefore, a Viton® or multi-laminate glove, which has excellent resistance to aromatic and chlorinated solvents, is the superior choice for overall protection.[12] Always check the manufacturer's specific chemical resistance charts for breakthrough times.[14][15]
D. Body Protection
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of polyester or a cotton/poly blend with a chemical-resistant treatment should be worn, fully buttoned, with sleeves rolled down.
-
Chemical-Resistant Apron/Coveralls: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron made of butyl rubber or PVC should be worn over the lab coat. For extensive use, disposable chemical-resistant coveralls are recommended.[8]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Shoe covers should be used if there is a risk of spills.
Operational Plan: Weighing and Dissolving the Compound
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.
Objective: To accurately weigh 1.0 g of this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).
Pre-Operation Checklist:
-
Verify fume hood is operational and certified.
-
Don all required PPE as detailed in Section 3.
-
Designate and clear the workspace within the fume hood.
-
Prepare a hazardous waste container for solids and another for liquids.
Workflow:
Caption: Workflow for Safely Weighing and Dissolving the Compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a properly labeled hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including pipette tips, weigh boats, paper towels, and both pairs of gloves, must be placed in the solid hazardous waste container.[16]
-
Decontamination: Non-disposable equipment, such as glassware and spatulas, must be decontaminated by rinsing with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous liquid waste.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.
By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling is the cornerstone of a responsible and successful scientific endeavor.
References
- Google Patents. (2019). CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
-
European Chemicals Agency (ECHA). Registration Dossier for Nitrobenzene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). Retrieved from [Link]
-
Gima. INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT - nitrylex® black. Retrieved from [Link]
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Norwegian Environment Agency. (2018). Recycling of plastic waste: Screening for brominated flame retardants (BFRs). Retrieved from [Link]
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University of California, Berkeley - Office of Environment, Health & Safety. Glove Selection Guide. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]
-
Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
University of California, San Diego - Environment, Health and Safety. Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
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Organic Syntheses. Fluorobenzene. Retrieved from [Link]
- Google Patents. (1994). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Washington State University Spokane - Environmental Health and Safety. GLOVE SELECTION CHART. Retrieved from [Link]
-
Oregon Occupational Safety and Health (OSHA). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
